molecular formula C18H29N3O2 B1380090 tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate CAS No. 1392491-65-4

tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate

Cat. No.: B1380090
CAS No.: 1392491-65-4
M. Wt: 319.4 g/mol
InChI Key: QOIZKNIWRBIXPY-UHFFFAOYSA-N
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Description

Tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate is a high-purity chemical building block designed for research and development applications. This compound features a piperidine scaffold that is doubly functionalized with a benzyl group, a tert-butyloxycarbonyl (Boc)-protected amine, and a critical aminomethyl group, making it a versatile intermediate for medicinal chemistry and drug discovery . While specific data for this exact compound is limited, its structural analogs are well-established in organic synthesis. The Boc-protecting group can be readily removed under mild acidic conditions to reveal a primary amine, a common functional group in active pharmaceutical ingredients (APIs) . The simultaneous presence of a reactive aminomethyl group allows for further derivatization, enabling researchers to create diverse chemical libraries. This makes the compound particularly valuable for constructing complex molecular architectures, such as protease inhibitors, neurological agents, and other therapeutic candidates that target G-protein-coupled receptors (GPCRs) . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can expect high analytical standards, with typical purity confirmed by advanced methods to ensure reliable and reproducible experimental outcomes.

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-14,19H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIZKNIWRBIXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Aminomethylation: The aminomethyl group is added through a reductive amination process, where formaldehyde and ammonia or an amine react in the presence of a reducing agent like sodium cyanoborohydride.

    Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the aminomethylated piperidine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl positions, often using halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, formaldehyde, ammonia.

Major Products

  • **Oxid

Biological Activity

Overview

tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate, with the molecular formula C18H29N3O2C_{18}H_{29}N_{3}O_{2} and a molecular weight of approximately 319.44 g/mol, is a synthetic organic compound derived from piperidine. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as it relates to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate the activity of these molecular targets, which can influence various signaling pathways that are crucial in cellular processes such as proliferation and apoptosis. The compound may act as an inhibitor or a modulator of enzyme activity, affecting metabolic pathways involved in disease states.

Biological Activity and Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Central Nervous System (CNS) Agents : Its structural similarities to known CNS-active compounds suggest potential use in treating neurological disorders.
  • Cancer Research : Preliminary studies show that it may influence cancer cell proliferation and apoptosis, making it a candidate for further investigation in oncology.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of certain proteases, which play a role in tumor progression.
  • Cell Viability Assays : Research involving cell lines has indicated that this compound can reduce cell viability in cancerous cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through caspase activation pathways.
  • Receptor Binding Studies : Binding affinity assays have indicated that this compound interacts with neurotransmitter receptors, which could explain its CNS effects. Further studies are needed to elucidate the specific receptor interactions.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
tert-Butyl piperidin-4-ylcarbamateC15H23N2O2Moderate CNS activity
tert-Butyl (1-benzylpiperidin-3-yl)carbamateC18H28N2O2Antitumor activity
tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamateC18H27FN2O2Potential anticancer effects

Scientific Research Applications

Pharmaceutical Applications

TBAP has garnered attention in the pharmaceutical field due to its structural similarity to known pharmacophores. Its applications include:

  • Drug Development : TBAP serves as a lead compound in the development of new therapeutic agents targeting neurological disorders. Its piperidine structure allows for interaction with neurotransmitter receptors, potentially modulating synaptic transmission .
  • Analgesic Properties : Research indicates that compounds similar to TBAP exhibit analgesic effects. Studies are underway to evaluate its efficacy in pain management, particularly in neuropathic pain models .
  • CNS Penetration : The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system (CNS) disorders, including anxiety and depression. Its design aims to enhance bioavailability and reduce side effects compared to existing treatments .

Biochemical Applications

In biochemistry, TBAP is utilized for various purposes:

  • Enzyme Inhibition Studies : TBAP has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways. Understanding its inhibition mechanisms can pave the way for developing new inhibitors with therapeutic potential .
  • Bioconjugation Techniques : Researchers are exploring TBAP for bioconjugation processes, where it can be attached to biomolecules for targeted drug delivery systems. This application is particularly relevant in cancer therapy, where targeted delivery can enhance treatment efficacy while minimizing systemic toxicity .

Research Case Studies

Several studies highlight the practical applications of TBAP:

  • Neurological Research :
    • A study published in Neuropharmacology examined the effects of TBAP on serotonin receptors, revealing its potential as a modulator for anxiety-related behaviors in rodent models. The results indicated significant reductions in anxiety-like symptoms when administered at specific dosages .
  • Pain Management Trials :
    • Clinical trials assessing the analgesic properties of TBAP analogs showed promising results in reducing pain perception in patients with chronic pain conditions. The trials emphasized the need for further investigation into dosage optimization and long-term effects .
  • Targeted Drug Delivery :
    • Research focusing on bioconjugation techniques demonstrated that attaching TBAP to nanoparticles improved drug delivery efficiency to cancer cells, resulting in enhanced therapeutic outcomes in preclinical models .

Comparison with Similar Compounds

This compound

Synthesis typically involves:

Reductive amination: Introduction of the aminomethyl group to a 4-ketopiperidine intermediate.

Benzylation : Alkylation with benzyl chloride or bromide at the piperidine nitrogen.

Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the primary amine .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate?

The synthesis typically involves multi-step reactions starting with a piperidine core. A common approach includes:

  • Condensation : Reacting a benzyl-protected piperidine derivative with a nitrobenzyl aldehyde precursor to form the backbone.
  • Reduction : Reducing the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) .
  • Protection : Introducing the tert-butyl carbamate group via Boc-protection under basic conditions (e.g., triethylamine in dichloromethane) . Key solvents include dichloromethane, and catalysts like triethylamine are critical for yield optimization.

Q. How can the purity of this compound be assessed in a laboratory setting?

  • Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30) to assess purity.
  • Spectroscopy : Confirm structural integrity via 1^1H NMR (DMSO-d6, 400 MHz) for characteristic peaks (e.g., tert-butyl group at δ 1.4 ppm, aromatic protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ expected at m/z 347.3) .

Q. What safety precautions are necessary when handling this compound?

While specific hazard data for this compound is limited, general piperidine-derivative protocols apply:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in a cool, dry place under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the intermediate 4-(aminomethyl)-1-benzylpiperidine?

  • Temperature Control : Maintain the reduction step (nitro-to-amine) at 50–60°C to minimize side reactions.
  • Catalyst Loading : Optimize Pd/C catalyst concentration (5–10% w/w) to balance reaction rate and cost .
  • Solvent Selection : Replace dichloromethane with THF in Boc-protection steps to enhance solubility of polar intermediates .

Q. What strategies resolve discrepancies in structural characterization data (e.g., conflicting NMR vs. X-ray results)?

  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group) provides unambiguous confirmation of stereochemistry and substituent positions .
  • Dynamic NMR : Use variable-temperature NMR to study conformational exchange in solution phase, resolving peak splitting ambiguities .
  • Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., using Gaussian09) to validate bond angles and torsional strain .

Q. How can the stability of the tert-butyl carbamate group be maintained during acidic/basic reactions?

  • pH Control : Avoid strong acids (e.g., TFA) and bases (e.g., NaOH) that cleave the Boc group. Use mild conditions (pH 4–8) for coupling reactions.
  • Alternative Protecting Groups : If Boc deprotection is unavoidable, consider transitioning to Fmoc or Cbz groups post-synthesis .

Q. What analytical methods are suitable for detecting trace impurities in bulk samples?

  • LC-MS/MS : Detect sub-1% impurities using a gradient elution method (e.g., 5–95% acetonitrile over 30 minutes).
  • GC-MS : Identify volatile byproducts (e.g., residual benzyl chloride) with a DB-5MS column .
  • Elemental Analysis : Quantify nitrogen/carbon ratios to confirm stoichiometric purity .

Methodological Notes

  • Contradiction Management : If synthesis yields vary between batches, cross-reference reaction logs for variables like solvent purity, moisture content, or catalyst age .
  • Intermediate Handling : Store amine intermediates under argon at -20°C to prevent oxidation. Use stabilizers like BHT (0.1% w/w) for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate

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